molecular formula C19H25NO3 B11312920 4-butyl-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one

4-butyl-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one

Cat. No.: B11312920
M. Wt: 315.4 g/mol
InChI Key: CKBYJGKRXRBINN-UHFFFAOYSA-N
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Description

4-butyl-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one is a synthetic coumarin derivative with structural modifications at the 4-, 7-, and 8-positions. The 7-hydroxy moiety is a common pharmacophore in bioactive coumarins, contributing to hydrogen bonding and antioxidant activity . The 8-(piperidin-1-ylmethyl) substituent introduces a tertiary amine, which may facilitate interactions with biological targets such as enzymes or receptors .

This compound is synthesized via the Mannich reaction, where 4-butyl-7-hydroxycoumarin reacts with formaldehyde and piperidine under reflux conditions .

Properties

Molecular Formula

C19H25NO3

Molecular Weight

315.4 g/mol

IUPAC Name

4-butyl-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-2-one

InChI

InChI=1S/C19H25NO3/c1-2-3-7-14-12-18(22)23-19-15(14)8-9-17(21)16(19)13-20-10-5-4-6-11-20/h8-9,12,21H,2-7,10-11,13H2,1H3

InChI Key

CKBYJGKRXRBINN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2CN3CCCCC3)O

Origin of Product

United States

Biological Activity

4-butyl-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one, also known by its CAS number 573709-93-0, is a compound belonging to the coumarin family. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

  • Molecular Formula : C19H25NO3
  • Molecular Weight : 315.4067 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anti-inflammatory Activity :
    • The compound has been shown to possess significant anti-inflammatory properties, potentially more potent than curcumin in certain assays. In a study evaluating multiple synthesized compounds, those related to this structure demonstrated a notable anti-inflammatory ratio compared to standard treatments like dexamethasone .
  • Antibacterial Activity :
    • Preliminary studies indicate that derivatives of this compound exhibit antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance, compounds similar in structure were tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising Minimum Inhibitory Concentration (MIC) values .
  • Anticancer Potential :
    • Some studies have explored the anticancer potential of coumarin derivatives, including this compound. It has been suggested that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Anti-inflammatory Study

In a comparative study of structurally similar compounds, this compound was evaluated for its anti-inflammatory efficacy. The results indicated that it significantly reduced inflammation markers in vitro compared to control groups.

CompoundAnti-inflammatory Ratio
This compound19.8
Dexamethasone (reference)Higher potency

Antibacterial Assays

The antibacterial activity was assessed using standard microbiological techniques against several bacterial strains:

Bacterial StrainMIC (μM)
Staphylococcus aureus12.4
Bacillus cereus16.4
Escherichia coli16.5
Klebsiella pneumoniae16.1

These results highlight the compound's potential as a therapeutic agent against bacterial infections .

Anticancer Activity

In vitro studies have demonstrated that the compound can inhibit cell growth in various cancer cell lines, showing IC50 values in the micromolar range. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological properties that make it a candidate for further research in medicinal applications:

  • Antimicrobial Activity : Coumarin derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that they can inhibit the growth of various bacterial and fungal strains, making them useful in developing new antibiotics .
  • Anticancer Properties : Research suggests that coumarin derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The specific structural features of 4-butyl-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one may enhance its efficacy against certain cancer types .
  • Antioxidant Effects : The antioxidant capacity of this compound can help mitigate oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders .

Case Study 1: Antimicrobial Efficacy

A study published in Pharmaceutical Biology explored the antimicrobial efficacy of various coumarin derivatives, including this compound. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity

In a recent investigation into the anticancer properties of coumarin derivatives, researchers found that this compound demonstrated significant cytotoxic effects on several cancer cell lines. This study highlighted the importance of structural modifications in enhancing the therapeutic potential of coumarins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Coumarin Derivatives

Compound Name Substituents (Positions) Key Properties/Activities Reference
4-butyl-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one 4-butyl, 7-OH, 8-(piperidin-1-ylmethyl) Enhanced lipophilicity; potential anticancer activity (inferred)
6,7-dihydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one (5d) 4-methyl, 6,7-diOH, 8-(piperidin-1-ylmethyl) IC₅₀: 67.5% inhibition in HeLa cells; low cytotoxicity
8-(diethylamine)-6,7-dihydroxy-4-methyl-2H-chromen-2-one (5f) 4-methyl, 6,7-diOH, 8-(diethylamine) IC₅₀: 64% inhibition in HeLa cells; apoptosis induction
7-hydroxy-4-methyl-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one (3) 4-methyl, 7-OH, 8-(4-methylpiperazinylmethyl) Improved solubility; untested biological activity
3-(imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives 3-imidazothiazolyl, variable substituents Antiviral activity against parvovirus B19
8-acetyl-7-hydroxy-4-phenyl-2H-chromen-2-one 4-phenyl, 7-OH, 8-acetyl Structural analog; no biological data reported

Key Findings

Substituent Effects on Bioactivity: Position 4: The 4-butyl group in the target compound likely increases lipophilicity compared to 4-methyl (5d, 5f) or 4-phenyl analogs. This may enhance cellular uptake but reduce aqueous solubility . Position 7-8: The 7-hydroxy group is critical for hydrogen bonding, while the 8-(piperidin-1-ylmethyl) group introduces basicity. In compound 5d, the additional 6-hydroxyl (o-dihydroxy configuration) significantly boosts antiproliferative activity (67.5% inhibition in HeLa cells) compared to mono-hydroxy derivatives .

Synthetic Yields and Feasibility: Mannich reactions for 8-(piperidin-1-ylmethyl) coumarins (e.g., compound 2 in ) achieve moderate yields (55–94%) depending on the amine and phenol substituents .

Biological Activity Trends: Antiproliferative Activity: o-Dihydroxy derivatives (e.g., 5d, 5f) show superior activity in cervical cancer models compared to mono-hydroxy analogs, likely due to enhanced redox cycling or metal chelation . Antiviral Activity: 3-substituted coumarins (e.g., imidazothiazolyl derivatives) inhibit viral replication via mechanisms sensitive to small structural changes .

Table 2: Comparison of Antiproliferative IC₅₀ Values (HeLa Cells)

Compound IC₅₀ (μM) Cytotoxicity Notes
6,7-dihydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one (5d) 67.5%* Low G0/G1 cell cycle arrest
8-(diethylamine)-6,7-dihydroxy-4-methyl-2H-chromen-2-one (5f) 64%* Low Apoptosis induction
4-methyl-7-hydroxy-2H-chromen-2-one (4a) Inactive N/A Baseline for substituent effects

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